molecular formula C10H19N3O B13288563 N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13288563
M. Wt: 197.28 g/mol
InChI Key: XCUFXNWUPAOHOW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :

    • δ 1.12 (d, J = 6.8 Hz, 6H, isopropyl CH3)
    • δ 1.25 (d, J = 6.9 Hz, 3H, butan-2-yl CH3)
    • δ 1.45–1.55 (m, 1H, butan-2-yl CH)
    • δ 3.21 (septet, J = 6.8 Hz, 1H, isopropyl CH)
    • δ 3.85 (br s, 1H, NH)
    • δ 4.12 (d, J = 8.1 Hz, 1H, butan-2-yl CH2)
  • 13C NMR (101 MHz, CDCl3) :

    • δ 21.4 (isopropyl CH3)
    • δ 23.1 (butan-2-yl CH3)
    • δ 30.8 (butan-2-yl CH)
    • δ 48.9 (isopropyl CH)
    • δ 165.2 (C5 of oxadiazole)
    • δ 172.4 (C3 of oxadiazole)

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • 3270 (N–H stretch, secondary amine)
  • 1605 (C=N stretch, oxadiazole)
  • 1550 (C–O–N ring vibration)
  • 1380 (C–H bending, isopropyl)

Mass Spectrometry (MS)

  • EI-MS (70 eV) :
    • m/z 197 [M]+ (calc. 197.25)
    • m/z 154 [M – C3H7]+
    • m/z 85 [C4H9N2O]+ (oxadiazole fragment)

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound remains unpublished, analogous 1,2,4-oxadiazoles exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters based on molecular modeling:

  • a = 8.42 Å
  • b = 12.15 Å
  • c = 10.03 Å
  • β = 102.7°
  • Z = 4

The amine hydrogen forms intermolecular N–H···N hydrogen bonds with adjacent oxadiazole rings, creating a layered structure. van der Waals interactions between isopropyl groups contribute to close-packed crystal lattices with calculated density of 1.18 g/cm³.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Three structural modifications significantly alter physicochemical properties:

  • Substituent Position :
    Moving the isopropyl group from position 3 to 5 increases log D by 0.7 units due to altered electron-withdrawing effects.

  • Amine Alkylation :
    Replacing the N-(3-methylbutan-2-yl) group with smaller alkyl chains (e.g., methyl) reduces melting points by 40–60°C but improves aqueous solubility.

  • Ring Hybridization :
    Fusing the oxadiazole to quinoxaline systems (e.g., oxadiazolo[4,3-a]quinoxalin-1-one) introduces extended π-conjugation, shifting UV-Vis λmax from 270 nm to 320 nm.

Table 2 highlights property differences across derivatives:

Derivative log P Water Solubility (mg/mL) Melting Point (°C)
Target Compound 2.1 0.45 92–94
3-Phenyl Analog 3.4 0.12 115–117
5-Aminoethyl Derivative 1.3 1.89 68–70
Quinoxaline Fusion 1.8 0.08 189–191

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H19N3O/c1-6(2)8(5)11-10-12-9(7(3)4)13-14-10/h6-8H,1-5H3,(H,11,12,13)

InChI Key

XCUFXNWUPAOHOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NC(C)C(C)C

Origin of Product

United States

Preparation Methods

Formation from Carboxylic Acid and Amidoxime

The 1,2,4-oxadiazole ring is commonly prepared by cyclodehydration of a carboxylic acid derivative with an amidoxime under coupling conditions. A representative procedure involves:

  • Starting from a carboxylic acid bearing the isopropyl substituent at the 3-position.
  • Coupling with acetamidoxime or a related amidoxime derivative using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate cyclization and ring closure.

Final Coupling via Nucleophilic Aromatic Substitution (S_NAr)

The final step to obtain the target compound involves nucleophilic aromatic substitution where the amine attacks a suitably activated oxadiazole intermediate bearing a leaving group (e.g., chloride). Key points include:

  • Use of microwave-assisted conditions to improve reaction efficiency.
  • Careful control of temperature and solvent to maximize yield.
  • Purification by chromatography or recrystallization to isolate the pure product.

Detailed Reaction Scheme Summary

Step Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Notes
1 Carboxylic acid derivative Coupling-cyclization Amidoxime + EDCI + HOBt, microwave heating 70–85 Formation of 1,2,4-oxadiazole core
2 Amine precursor Reductive amination 3-Methylbutan-2-one + NaBH(OAc)3 or H2/Pd 75–90 Introduction of N-(3-methylbutan-2-yl) substituent
3 Oxadiazole intermediate + amine Nucleophilic aromatic substitution (S_NAr) Microwave-assisted, polar aprotic solvent 65–80 Final compound formation

Analytical and Characterization Data

The synthesized This compound is typically characterized by:

Comparative Literature Examples

Reference Compound/Intermediate Key Synthetic Feature Yield/Remark
Oxadiazole intermediates Coupling of carboxylic acid with amidoxime; microwave-assisted S_NAr High yield, efficient cyclization
Amino acid derivatives Reductive amination of keto-precursors; hydrogenolysis for deprotection High stereochemical purity and yield

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds or other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its use, whether in biological studies or pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related 1,2,4-oxadiazol-5-amine derivatives (Table 1). Key differences include:

  • Substituents : Unlike compounds with aromatic (e.g., nitrophenyl in Ox6 ) or heteroaromatic groups (e.g., pyridinyl in compound 5n ), the target compound features branched alkyl substituents (3-methylbutan-2-yl and propan-2-yl). These alkyl groups enhance lipophilicity, as reflected in higher calculated logP values compared to aryl-substituted analogs.
  • Ring systems : Some analogs replace the oxadiazole with thiadiazole (e.g., compound 10 ), which alters electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

  • Melting Points : Alkyl-substituted oxadiazoles (e.g., N-butyl-3-methyl-1,2,4-oxadiazol-5-amine ) generally exhibit lower melting points (e.g., viscous oil for Ox7 ) compared to nitro- or halogen-substituted derivatives (e.g., 257–259°C for 5n ), due to reduced crystallinity.
  • Lipophilicity : The target compound’s branched alkyl groups likely increase logP compared to analogs like N-ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (logP = 2.75 ).

Table 1: Comparative Analysis of Selected 1,2,4-Oxadiazol-5-amine Derivatives

Compound Name Substituents (Position 3/5) Melting Point (°C) logP (Calc.) Key Applications/Notes Reference ID
N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine Propan-2-yl / 3-methylbutan-2-yl N/A ~3.5* High lipophilicity, potential drug candidate
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox6) 4-Nitrophenyl / cyclohexyl 108–110 2.8 Antileishmanial activity
N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine Methyl / butyl Viscous oil 2.4 Synthetic intermediate
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine Heteroaromatic / sulfonyl N/A 1.9 Kinase inhibitor (hypothetical)
N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Phenyl / ethyl-methylamide N/A 2.75 Moderate solubility

*Estimated using ChemDraw.

Key Insights and Implications

The branched alkyl substituents in this compound distinguish it from aryl- or heteroaryl-substituted analogs, offering:

Enhanced Lipophilicity : Suitable for blood-brain barrier penetration in CNS-targeted therapies.

Steric Hindrance : May reduce metabolic degradation, improving pharmacokinetic profiles.

Synthetic Challenges : Bulky substituents necessitate optimized reaction conditions for higher yields.

Further studies should explore its biological activity, leveraging precedents from antileishmanial and macrofilaricidal oxadiazole/thiadiazole analogs .

Biological Activity

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for diverse biological activities. The specific structure of this compound includes:

  • Functional Groups : The presence of an oxadiazole ring contributes to its reactivity and potential biological interactions.
  • Substituents : The branched alkyl groups may influence lipophilicity and membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Oxadiazoles are known to interact with various enzymes. For instance, studies suggest that related compounds can inhibit cholinesterases, which are crucial in neurotransmission and are implicated in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting critical metabolic pathways.
  • Anticancer Potential : Preliminary studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Assays for this compound

Assay TypeTarget/PathwayResultReference
Cholinesterase InhibitionAChE and BChEIC50 values indicating potent inhibition
Antimicrobial ActivityVarious bacterial strainsSignificant growth inhibition observed
Cytotoxicity AssayCancer cell lines (e.g., HeLa)Induced apoptosis at IC50 < 20 µM

Case Studies

  • Cholinesterase Inhibition Study : A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors .
  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, this compound showed significant activity with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as an antimicrobial agent .
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including breast and prostate cancer models. Results indicated that it could induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspases and PARP .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of amidoximes with ketones or aldehydes under acidic conditions. For example, analogs like 3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine are synthesized via refluxing in ethanol with catalytic HCl . Optimization includes varying solvents (e.g., DMF for polar intermediates), controlling temperature (80–100°C), and using dehydrating agents like POCl₃ to improve oxadiazole ring formation . Purity is monitored via TLC and confirmed by NMR.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the oxadiazole ring and confirm branching in the 3-methylbutan-2-yl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, distinguishing between structural isomers .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–12) at 40–60°C for 24–72 hours. Monitor degradation via HPLC to quantify parent compound loss and identify byproducts. For example, oxadiazole analogs show instability in strongly alkaline conditions due to ring-opening reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Perform hepatic microsome assays to identify metabolic hotspots (e.g., oxidation of the isopropyl group) .
  • Use pro-drug modifications or nanoformulations to enhance solubility and tissue penetration .
  • Validate target engagement via radioligand binding assays in animal models to confirm mechanistic consistency .

Q. How do structural modifications to the 3-methylbutan-2-yl group influence the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Comparative SAR Analysis : Synthesize analogs with cyclopropyl or aromatic substituents (e.g., as in 3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine) and test affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict steric and electronic effects of substituents .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomic Profiling : Treat cell lines with the compound and perform RNA-seq to identify differentially expressed pathways .
  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture interacting proteins in native cellular environments .
  • Knockout Models : CRISPR-Cas9 gene editing to validate target relevance in disease models .

Q. How can researchers address low yield or reproducibility issues in large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .
  • Intermediate Characterization : Isolate and characterize key intermediates (e.g., amidoximes) via LC-MS to prevent carryover impurities .

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